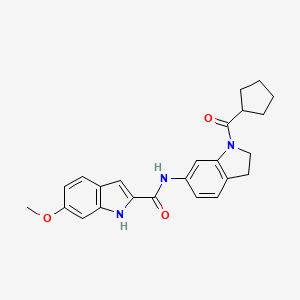

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

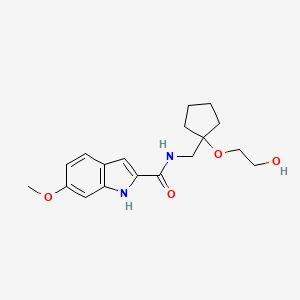

The compound N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide is a derivative of indole-2-carboxamide, which is a class of compounds known for their potential pharmacological activities. Indole derivatives have been extensively studied due to their relevance in medicinal chemistry, particularly for their role in inhibiting human LDL peroxidation, which is a key factor in the development of atherosclerosis .

Synthesis Analysis

The synthesis of indole-2-carboxamide derivatives, including the compound , involves systematic modifications of the indole nucleus and the carboxamide moiety to enhance their biological activity. Novel methods for the synthesis of related compounds have been developed, such as the chemoselective N-H or C-2 arylation of indole-2-carboxamides. These methods have led to the creation of various derivatives with potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of indole-2-carboxamide derivatives is crucial for their biological activity. The presence of substituents on the indole nucleus and modifications to the carboxamide group can significantly influence the compound's ability to interact with biological targets. The structure-activity relationships of these compounds have been explored to identify the necessary structural requirements for high inhibition of LDL peroxidation .

Chemical Reactions Analysis

Indole-2-carboxamide derivatives can undergo various chemical reactions, including intramolecular N-H/C-H coupling and dearomative cyclization reactions. These reactions are important for the synthesis of novel indole derivatives with enhanced biological activities. The use of catalysts such as ZnI2 and oxidants like Ag2CO3 can facilitate the formation of indolo[1,2-a]quinoxalin-6-ones, while the presence of TfOH can lead to C-2 arylation through C-H functionalization or a Friedel-Crafts alkylation reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-2-carboxamide derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, stability, and reactivity. These properties are important for the compound's pharmacokinetics and pharmacodynamics, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body .

Scientific Research Applications

Potential Antagonists of Peptidoleukotrienes

Research on substituted indole-5-carboxamides and indole-6-carboxamides, which share structural motifs with N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide, has identified these compounds as potent and selective antagonists of the peptidoleukotrienes. This class of compounds was found to have significant activity in models of asthma in guinea pigs, suggesting a potential application in the treatment of respiratory conditions. The study provided insights into the structural requirements for activity, with modifications leading to compounds with subnanomolar affinity for leukotriene receptors and notable oral activity (Jacobs et al., 1993).

Catalytic Coupling Reactions

The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a mild and efficient method toward the synthesis of diverse products. This includes selective C-C and C-C/C-N bond formation, which could be applied in the synthesis of complex molecules including those with potential therapeutic applications. Kinetic isotope effects studies elucidated the mechanism of C-H activation and electrophilic addition, indicating a pathway for modifying indole derivatives for various scientific applications (Zheng, Zhang, & Cui, 2014).

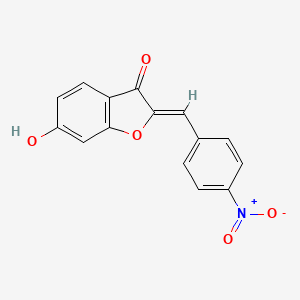

Synthesis of Pyrazolo[3,4-d]pyrimidines

The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide led to the formation of pyrazolo[3,4-d]pyrimidines, demonstrating a method for synthesizing substituted pyrazolo[3,4-d]pyrimidines. This process involves cyclocondensation and cascade reactions that produce intermediates and final compounds with potential pharmacological properties (Kosheleva et al., 2016).

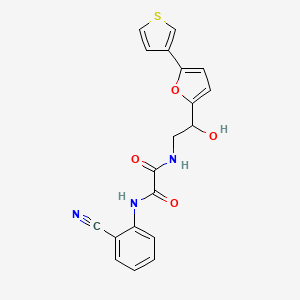

EGFR Inhibitors and Anticancer Agents

A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized as novel indole scaffolds targeting the epidermal growth factor receptor (EGFR) for the development of anticancer agents. These compounds exhibited potent anticancer activities against several EGFR high-expressed cancer cell lines while showing low toxicity against normal cells. This suggests a promising application in cancer therapy through the design of EGFR inhibitors based on indole carboxamide derivatives (Zhang et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit human nitric oxide synthase (nos) . NOS is an enzyme that produces nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes.

Mode of Action

Related compounds have been found to selectively inhibit neuronal nos . This inhibition could potentially alter the production of nitric oxide, impacting various biological processes.

Biochemical Pathways

Nitric oxide, the product of nos, is involved in numerous biochemical pathways, including vasodilation, immune response, and neurotransmission . Therefore, the inhibition of NOS could potentially affect these pathways.

Pharmacokinetics

Related compounds have been shown to be either inactive or very weak inhibitors of human cytochrome p450 enzymes , which play a key role in drug metabolism and could impact the compound’s bioavailability.

Result of Action

The inhibition of nos by related compounds has been shown to reverse thermal hyperalgesia in vivo in the chung model of neuropathic pain . This suggests that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide could potentially have analgesic effects.

properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-30-19-9-7-17-12-21(26-20(17)14-19)23(28)25-18-8-6-15-10-11-27(22(15)13-18)24(29)16-4-2-3-5-16/h6-9,12-14,16,26H,2-5,10-11H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTIZSUTPNGHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5CCCC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)

![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)

![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)

![6-Ethyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2541044.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)